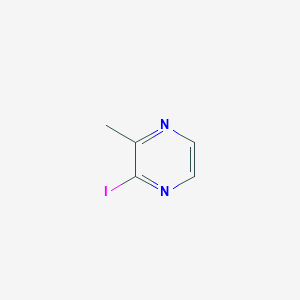

2-Iodo-3-methylpyrazine

描述

2-Iodo-3-methylpyrazine is an organic compound with the molecular formula C5H5IN2. It is a derivative of pyrazine, where an iodine atom is substituted at the second position and a methyl group at the third position. This compound is known for its pale-yellow to yellow-brown solid form and is used in various chemical syntheses and research applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-methylpyrazine typically involves the iodination of 3-methylpyrazine. One common method includes the reaction of 3-methylpyrazine with iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

化学反应分析

Types of Reactions

2-Iodo-3-methylpyrazine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The iodine atom can be reduced to form 3-methylpyrazine.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of 3-methylpyrazine derivatives with various functional groups.

Oxidation: Formation of 3-methylpyrazine-2-carboxylic acid or 3-methylpyrazine-2-aldehyde.

Reduction: Formation of 3-methylpyrazine.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

2-Iodo-3-methylpyrazine has shown potential antimicrobial properties. Research indicates that derivatives of pyrazine compounds, including 2-iodo analogs, exhibit significant activity against various bacterial strains. For instance, studies have demonstrated that such compounds can inhibit the growth of Mycobacterium tuberculosis, which is crucial for developing new tuberculosis treatments .

Anticancer Research

The compound's structural features make it a candidate for anticancer drug development. Pyrazine derivatives are often evaluated for their cytotoxic effects on cancer cell lines. The incorporation of iodine into the pyrazine structure enhances its biological activity, potentially leading to more effective chemotherapeutic agents .

Material Science

Synthesis of Metal-Organic Frameworks (MOFs)

this compound can be used as a ligand in the synthesis of metal-organic frameworks. These frameworks have applications in gas storage and separation due to their high surface area and tunable porosity. Recent studies have highlighted the effectiveness of pyrazolate-based MOFs in capturing iodine from aqueous solutions, showcasing the compound's utility in environmental remediation efforts .

Environmental Applications

Iodine Capture and Water Purification

The ability of this compound derivatives to form stable complexes with iodine makes them valuable in environmental applications, particularly in nuclear waste management. The development of pyrazolate-based adsorbents utilizing this compound has been explored for their efficiency in removing radioactive iodine from contaminated water sources . This application is critical for addressing challenges in nuclear waste disposal and ensuring safe drinking water.

Case Studies and Research Findings

作用机制

The mechanism of action of 2-Iodo-3-methylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can facilitate the formation of reactive intermediates, enhancing the compound’s reactivity and specificity.

相似化合物的比较

Similar Compounds

- 2-Iodo-3-chloropyrazine

- 2-Iodo-3-bromopyrazine

- 2-Iodo-3-fluoropyrazine

Comparison

Compared to its halogenated analogs, 2-Iodo-3-methylpyrazine is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. The iodine atom provides a good leaving group for substitution reactions, making it a versatile intermediate in organic synthesis .

生物活性

2-Iodo-3-methylpyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound, with the molecular formula CHIN, features a pyrazine ring substituted with an iodine atom and a methyl group. This unique structure contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that pyrazine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with halogen substitutions have shown enhanced activity against various bacterial strains. A study demonstrated that similar pyrazine derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting that the presence of iodine could enhance this activity through increased lipophilicity and ability to penetrate bacterial membranes .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. Pyrazole derivatives are known for their ability to induce apoptosis in cancer cells. In one study, structural analogs of pyrazoles were synthesized and evaluated for their cytotoxic effects on cancer cell lines such as myeloma and leukemia. These compounds increased the expression of apoptosis-related genes, indicating potential therapeutic applications .

A molecular docking study suggested that these compounds could effectively bind to specific target proteins involved in cancer progression, providing a rationale for their anticancer activity .

The biological activity of this compound can be attributed to its interaction with various biological targets. For example, it may modulate enzyme activities or receptor functions through its unique structural features. The iodine substituent is hypothesized to play a crucial role in enhancing the compound's reactivity and biological interactions, potentially affecting binding affinity to target sites within cells .

Case Studies

- Antimicrobial Evaluation : A series of pyrazole derivatives were tested against multiple bacterial strains, revealing that those with iodine substitutions exhibited superior antimicrobial effects compared to non-substituted analogs. The study highlighted the importance of halogenation in enhancing bioactivity .

- Cytotoxicity Assays : In vitro assays demonstrated that this compound and its analogs could reduce cell viability in cancer cell lines significantly. The observed IC values indicated potent cytotoxicity, warranting further investigation into their mechanisms of action and potential as therapeutic agents .

Data Tables

| Compound | IC (µM) | Biological Activity |

|---|---|---|

| This compound | TBD | Antimicrobial, Anticancer |

| Pyrazole Derivative A | 34.54 | Trypanocidal activity |

| Pyrazole Derivative B | 18.71 | Reference drug (Benznidazole) |

属性

IUPAC Name |

2-iodo-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDKNCREPBBGDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446856 | |

| Record name | 2-IODO-3-METHYLPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58139-08-5 | |

| Record name | 2-IODO-3-METHYLPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。